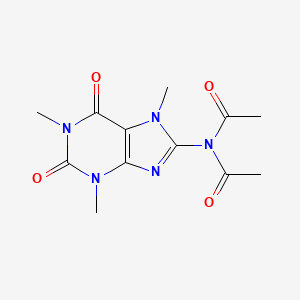
Methyl 2,6-difluoro-4-(methylthio)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-difluoro-4-(methylthio)benzoate: is an organic compound characterized by the presence of methyl, difluoro, and benzoate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-difluoro-4-(methylthio)benzoate typically involves the reaction of 2,6-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of methyl iodide and a base to methylate the thiol group on the benzoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-difluoro-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Methyl 2,6-difluoro-4-(methylthio)benzoate is used as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds for pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development for various diseases .
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism by which Methyl 2,6-difluoro-4-(methylthio)benzoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methylthio group can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
- Methyl 2,3-difluoro-4-(methylthio)benzoate
- Methyl 2-(methylthio)benzoate
- Methyl 4-(methylthio)benzoate
Uniqueness: Methyl 2,6-difluoro-4-(methylthio)benzoate is unique due to the presence of two fluorine atoms at the 2 and 6 positions, which significantly influence its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8F2O2S |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 2,6-difluoro-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9(12)8-6(10)3-5(14-2)4-7(8)11/h3-4H,1-2H3 |
InChI Key |
XAFXMOGEZUARNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
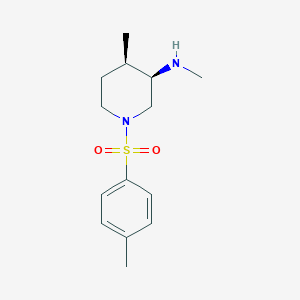
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
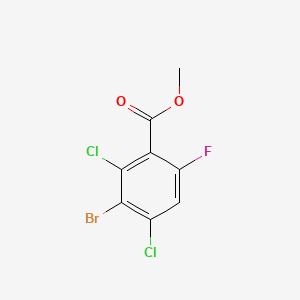
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
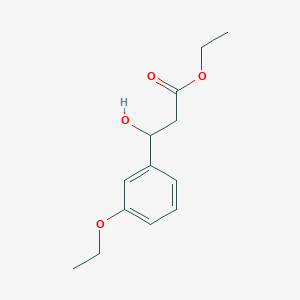

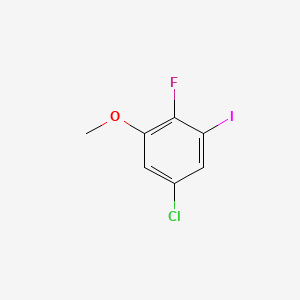
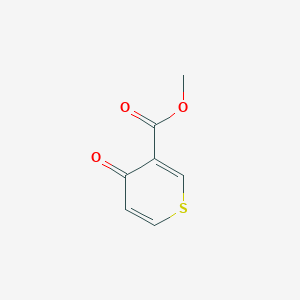
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
